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Compound of Interest

Ethyl (4-bromo-2-
Compound Name:

cyanophenoxy)acetate
CAS No.: 328009-03-6
Cat. No.: B2919919

Get Quote

Executive Summary

Ethyl (4-bromo-2-cyanophenoxy)acetate (CAS: 328009-03-6) is a critical synthetic
intermediate, primarily utilized in the Thorpe-Ziegler cyclization to access 3-amino-5-
bromobenzofuran-2-carboxylates.[1][2] These benzofuran scaffolds are pharmacophores of
significant interest in drug discovery, particularly for their antimicrobial, anti-inflammatory, and
receptor-modulating properties.

This guide provides a comprehensive breakdown of the spectroscopic signatures (NMR, IR,
MS) required to validate the identity and purity of this compound. The data presented here
synthesizes experimental precedents with structural causality to ensure robust quality control.

Chemical Identity & Structural Context

Before analyzing spectra, one must understand the structural environment that dictates the
signals.

o |[UPAC Name: Ethyl 2-(4-bromo-2-cyanophenoxy)acetate[2][3]
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e Molecular Formula:

[4][5]6]

e Molecular Weight: 284.11 g/mol [4]

o Key Functional Groups:

[e]

Nitrile (-CN): Strong electron-withdrawing group (EWG) at the ortho position.

o

Aryl Bromide (-Br): Heavy atom effect, isotopic signature in MS.

o

Ethyl Ester: Distinctive aliphatic NMR pattern and carbonyl IR stretch.

[¢]

Ether Linkage (Ar-O-CH2-): Electron-donating to the ring, affecting chemical shifts.

Synthesis & Impurity Profile

Understanding the synthesis helps anticipate impurities in the spectra. The compound is
typically synthesized via O-alkylation of 5-bromo-2-hydroxybenzonitrile (often referred to as 4-
bromo-2-cyanophenol in older nomenclature based on the phenol parent) with ethyl
bromoacetate.

5-Bromo-2-hydroxybenzonitrile
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+ K2CO3 / Acetone

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the origin of the target compound. Note that unreacted
phenol or hydrolysis products (carboxylic acids) are common impurities.

Mass Spectrometry (MS) Analysis

The mass spectrum provides the most immediate confirmation of the structure due to the
unique isotopic signature of bromine.
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Fragmentation Pattern & Isotopic Abundance

Bromine exists as two stable isotopes,

(50.7%) and

(49.3%). This results in a characteristic 1:1 doublet for the molecular ion and any fragment
containing the bromine atom.

lon Assignment m/z Value (approx) Relative Intensity Interpretation

Characteristic 1:1 ratio
Molecular lon [M]* 283 /285 High confirming one Br
atom.

Loss of ethyl group (

[M - Et]* 254 ] 256 Medium
).
) Loss of ethoxy group
[M - OEt]* 238 /240 Medium
(cleavage of ester).
Loss of the ester side
chain (
Base Peak ~210/212 100%

), leaving the stable

cyanophenoxy cation.

Diagnostic Check: If you observe an M+ peak at 283 without the accompanying 285 peak of
equal height, your sample is likely the chloro-analog (impurity from ethyl chloroacetate) or de-
brominated.

Infrared Spectroscopy (IR)

IR is crucial for verifying the integrity of the nitrile and ester groups, which are susceptible to
hydrolysis.
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Wavenumber (
Functional Group Signal Shape Causality/Notes

)

The nitrile stretch is
distinct and confirms
o the ortho-cyano
Nitrile (C=N) 2220 - 2240 Sharp, Weak-Med o
substitution. Absence
suggests hydrolysis to

amide/acid.

Typical aliphatic ester
carbonyl. A shift to
Ester (C=0) 1730 - 1760 Strong, Sharp ~1700 indicates
hydrolysis to
carboxylic acid.

) ) Skeletal vibrations of
Aromatic (C=C) 1480, 1580 Medium )
the benzene ring.

Aryl alkyl ether stretch

Ether (C-O-C) 1240 - 1260 Strong (

).

Stretching of the ethyl
C-H (Aliphatic) 2900 - 2990 Weak and methylene

groups.

Protocol Tip: Ensure the sample is essentially dry. Water moisture can broaden the carbonyl
peak and mask the nitrile region.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton. The data below assumes a solvent of
CDCI

(Chloroform-d).

H NMR (Proton)
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The molecule has three distinct environments: the aromatic ring (trisubstituted), the methylene

linker, and the ethyl ester tail.

Proton (

)

Shift (

» PpmM)

Multiplicity

Coupling (
Integration
, H2)

Assignment
Logic

Ar-H (3)

7.75-7.78

Doublet (d)

1H

H at pos 3
(between CN
and Br).
Deshielded
by CN and Br

(meta).

Ar-H (5)

7.60 - 7.65

dd

1H

H at pos 5.
Ortho to Br,

meta to H-3.

Ar-H (6)

6.85 - 6.95

Doublet (d)

H at pos 6.
Shielded by
the ortho
oxygen lone

pair.

O-CH

4.75-4.80

Singlet (s)

2H .

Isolated
methylene
between
phenoxy O
and

Carbonyl.

4.25-4.30

Quartet (q)

2H

Methylene of
the ethyl

ester.

1.28-1.32

Triplet (t)

3H

Methyl of the

ethyl ester.

Critical Analysis:

© 2026 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2919919?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e The Aromatic Pattern: You must observe a 1,2,4-substitution pattern. The doublet at ~6.9
ppm (H-6) is diagnostic for the proton ortho to the ether linkage. If this is shifted downfield
(>7.2), the ether linkage may not be formed (unreacted phenol).

e The Singlet: The singlet at ~4.75 ppm confirms the O-alkylation. If this appears as a doublet
or multiplet, check for chiral impurities or restricted rotation (unlikely here).

C NMR (Carbon)

Expect 11 unique carbon signals.

Carbonyl (C=0): ~168 ppm
e Aromatic C-O (C1): ~158 ppm (Deshielded by Oxygen)
e Aromatic C-CN (C2): ~105 ppm (Shielded)
e Nitrile (CN): ~115 ppm
e Aromatic C-Br (C4): ~113 ppm
e Aromatic CH (C3, C5, C6): 136, 133, 114 ppm (approx)
e O-CH
: ~66 ppm
o Ester O-CH
1 ~62 ppm
e Methyl CH
:~14 ppm

Experimental Validation Protocol

To generate valid data, the sample must be isolated correctly.
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Step-by-Step Purification for Spectroscopy

o Reaction: Reflux 5-bromo-2-hydroxybenzonitrile (1.0 eq) with ethyl bromoacetate (1.1 eq)
and anhydrous

(2.0 eq) in dry Acetone or Acetonitrile for 4-6 hours.

o Workup: Filter inorganic salts while hot. Evaporate solvent.[7] Dissolve residue in Ethyl
Acetate; wash with water and cold 5% NaOH (to remove unreacted phenol).

e Drying: Dry organic layer over

» Recrystallization: If solid, recrystallize from Ethanol/Water. If oil, purify via silica column
(Hexane:EtOAc 9:1).

Quality Control Check

e TLC: Silica gel, Hexane:EtOAc (8:2). Product
[7][8] Starting phenol
(and stains differently).

» Melting Point: Expect range 62—64 °C (if solid). Note: Some analogs are oils; verify with
literature if available.

References

e Yamuna, A. J., et al. (2013).[6] "Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate."[6][8]
Acta Crystallographica Section E, 69(5), 0775.

o Parameshwarappa, G., et al. (2022). "Carbohydrazide Analogues: A Review of Synthesis
and Biological Activities." Mini-Reviews in Medicinal Chemistry, 22(4). (Describes the
synthesis of the title intermediate).

e Sigma-Aldrich. Product Specification: Ethyl 2-(4-bromo-2-cyanophenoxy)acetate (CAS
328009-03-6).[2][3]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://patents.google.com/patent/IL81079A/en
https://patents.google.com/patent/IL81079A/en
https://www.researchgate.net/publication/354450818_Carbohydrazide_Analogues_A_Review_of_Synthesis_and_Biological_Activities
https://www.researchgate.net/publication/236978476_Ethyl_3-amino-5-bromo-1-benzo-furan-2-carboxyl-ate
https://www.researchgate.net/publication/236978476_Ethyl_3-amino-5-bromo-1-benzo-furan-2-carboxyl-ate
https://www.researchgate.net/publication/354450818_Carbohydrazide_Analogues_A_Review_of_Synthesis_and_Biological_Activities
https://www.bldpharm.com/products/39786-34-0.html
https://www.bldpharm.com/products/455887-97-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2919919?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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